coenzyme F420

Vue d'ensemble

Description

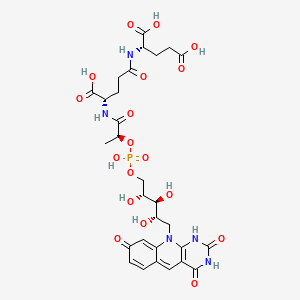

Le coenzyme F420 est une famille de coenzymes impliquées dans les réactions redox dans un certain nombre de bactéries et d'archées. Il est dérivé du coenzyme FO (7,8-didémethyl-8-hydroxy-5-déazariboflavine) et diffère par la présence d'une queue oligoglutamyle attachée via un pont 2-phospho-L-lactate . Le this compound a été initialement découvert dans les archées méthanogènes et est maintenant connu pour être utilisé par divers micro-organismes, y compris les cyanobactéries, les protéobactéries du sol, les Chloroflexi et les Firmicutes . Il est structurellement similaire au flavin mononucléotide mais catalytiquement similaire au nicotinamide adénine dinucléotide et au nicotinamide adénine dinucléotide phosphate, ayant un potentiel redox faible et transférant toujours un hydrure .

Méthodes De Préparation

Le coenzyme F420 est synthétisé via une voie métabolique à plusieurs étapes. L'enzyme 7,8-didémethyl-8-hydroxy-5-déazariboflavine synthase produit le coenzyme FO, qui est la partie tête de la molécule . L'enzyme 2-phospho-L-lactate transférase attache le cycle FO au phospholactate en utilisant une forme activée par la guanosine triphosphate du phospholactate pour alimenter la réaction . La dernière étape de la synthèse est l'ajout de deux acides aminés glutamate au cofacteur, effectuée par l'enzyme this compound : gamma-glutamyl ligase . Les méthodes de production industrielle impliquent l'extraction et la purification du this compound à partir de boues naturelles, en optimisant les méthodes pour obtenir du this compound pur de bonne qualité .

Analyse Des Réactions Chimiques

Le coenzyme F420 subit diverses réactions redox, y compris l'oxydation et la réduction . Il sert de substrat pour l'hydrogénase du this compound, la 5,10-méthylènetétrahydrométhanoptérine réductase et la méthylènetétrahydrométhanoptérine déshydrogénase . Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène et le glucose-6-phosphate . Les principaux produits formés à partir de ces réactions comprennent le this compound réduit et la 6-phospho-D-glucono-1,5-lactone .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique. Il est utilisé dans les archées méthanogènes pour la conversion du dioxyde de carbone en méthane . Chez les bactéries, il aide à la synthèse d'antibiotiques comme la tétracycline et la lincomycine . Les enzymes dépendantes du this compound sont également explorées pour la biocatalyse redox asymétrique, permettant d'accéder aux amines chirales à partir d'imines, aux alcools secondaires à partir de cétones et à des produits énantiopurs dérivés d'énoates . De plus, le this compound est impliqué dans l'activation de promédicaments comme la délamanide utilisée pour traiter la tuberculose multi-résistante .

Mécanisme d'action

Le this compound exerce ses effets par le biais de réactions redox, en transférant un hydrure dans les réactions biochimiques . Il a un potentiel redox faible, ce qui en fait un cofacteur polyvalent dans divers processus enzymatiques . Le coenzyme est un substrat pour plusieurs enzymes, y compris l'hydrogénase du this compound, qui catalyse la réduction du this compound . Les cibles moléculaires et les voies impliquées comprennent l'oxydation des substrats et la réduction du this compound en sa forme réduite .

Applications De Recherche Scientifique

Coenzyme F420 has a wide range of scientific research applications. It is used in methanogenic archaea for the conversion of carbon dioxide to methane . In bacteria, it assists in the synthesis of antibiotics like tetracycline and lincomycin . This compound-dependent enzymes are also explored for asymmetric redox biocatalysis, allowing access to chiral amines from imines, secondary alcohols from ketones, and enantiopure products derived from enoates . Additionally, this compound is involved in the activation of prodrugs like delamanid used to treat multi-drug-resistant tuberculosis .

Mécanisme D'action

Coenzyme F420 exerts its effects through redox reactions, transferring a hydride in biochemical reactions . It has a low redox potential, making it a versatile cofactor in various enzymatic processes . The coenzyme is a substrate for multiple enzymes, including this compound hydrogenase, which catalyzes the reduction of this compound . The molecular targets and pathways involved include the oxidation of substrates and the reduction of this compound to its reduced form .

Comparaison Avec Des Composés Similaires

Le coenzyme F420 est structurellement similaire au flavin mononucléotide mais catalytiquement similaire au nicotinamide adénine dinucléotide et au nicotinamide adénine dinucléotide phosphate . Contrairement à ces cofacteurs, le this compound a un potentiel redox plus faible et transfère toujours un hydrure . Des composés similaires comprennent le flavin adénine dinucléotide, le flavin mononucléotide, le nicotinamide adénine dinucléotide et le nicotinamide adénine dinucléotide phosphate .

Propriétés

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFZHQKSZLLIT-NALJQGANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N5O18P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046816 | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64885-97-8 | |

| Record name | Coenzyme F420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064885978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme F420 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(2S)-1-oxo-2-(phosphonooxy)propyl]-L-γ-glutamyl-, (1.fwdarw.5)-ester with 1-deoxy-1-(3,4-dihydro-8-hydroxy-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

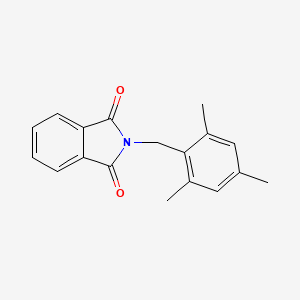

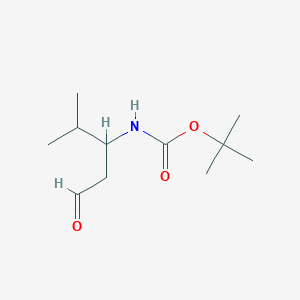

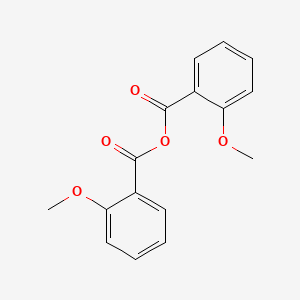

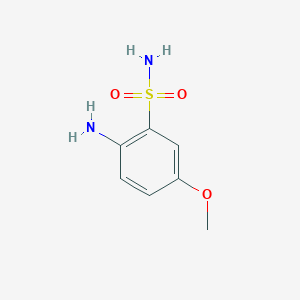

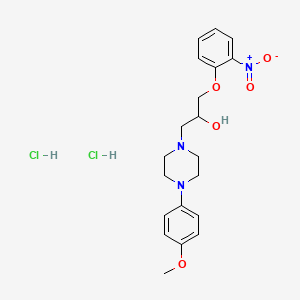

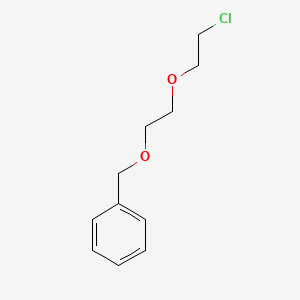

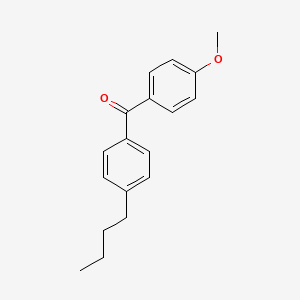

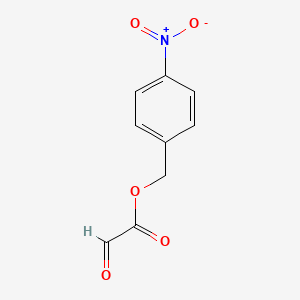

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055384.png)

![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)

![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)